Coolact HK
Description
The Coolact® series comprises specialized cooling agents designed for applications in cosmetics, personal care, and consumer products. These compounds are engineered to deliver controlled cooling sensations with varying intensity, odor profiles, and stability, making them alternatives to traditional agents like menthol .
Properties
CAS No. |
20549-50-2 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(7(2)10)9(11)5-6/h6,8-9,11H,3-5H2,1-2H3/t6-,8+,9-/m1/s1 |
InChI Key |
VISJALGWOBQNEJ-BWVDBABLSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=O)C |
Canonical SMILES |
CC1CCC(C(C1)O)C(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Composition and Key Functional Groups
While Coolact HK’s exact formulation is proprietary, industrial coolants typically contain ethylene glycol or propylene glycol as base fluids, supplemented with corrosion inhibitors (e.g., silicates, nitrites, molybdates) and pH stabilizers . Key reactions involve:
-
Glycol degradation under thermal stress, forming organic acids (e.g., glycolic, formic acid) .
-
Inhibitor depletion via oxidation or precipitation, reducing protective capacity .
Reaction with Water and pH Dynamics
Coolant-water mixtures undergo hydrolysis and pH-dependent reactions:
| Reaction Type | Chemical Equation | Conditions | Outcome |
|---|---|---|---|
| Glycol Oxidation | |||
| High temp (>80°C), low pH | Corrosive acid formation | ||
| Silicate Depletion | |||
| pH < 8.5 | Gel formation, reduced heat transfer |
Optimal pH ranges (7.0–9.5 for organic acid coolants ) prevent metal ion leaching and scaling.
Interaction with Metals
Coolants react with containment materials, influencing corrosion rates:
| Metal | Reaction | Product | Impact | Source |
|---|---|---|---|---|
| Aluminum | ||||
| Aluminum hydroxide gel | Clogging, reduced flow | |||
| Copper | ||||
| Copper oxide | Galvanic corrosion |
Thermal Decomposition Pathways
At elevated temperatures (>120°C), this compound analogs exhibit:
Table: Thermal Stability of Inhibitors
| Inhibitor | Decomposition Temp (°C) | Byproducts |
|---|---|---|
| Nitrite | 150 | Nitrate, ammonia |
| Molybdate | 200 | Molybdenum oxides |
Contaminant-Driven Reactions
Impurities (e.g., chlorides, sulfates) exacerbate degradation:
Additive Synergy and Antagonism
Comparison with Similar Compounds
Key Findings :
- Coolact® 10 outperforms menthol in odor neutrality and stability, making it ideal for fragrance-sensitive formulations .
- Coolact® 38D (PMD) rivals menthol in cooling strength but with a milder scent, reducing formulation challenges .
- Coolact® P is frequently blended with menthol to mask its harsh odor while retaining cooling efficacy .
Stability and Formulation Compatibility
Q & A
Basic Research Question: What are the established synthesis pathways and structural characterization methods for Coolact HK?
Methodological Answer:
this compound, a menthol-derived cooling agent, is synthesized via esterification or amidation reactions involving menthol and specific carboxylic acid derivatives. Key steps include controlled reaction conditions (e.g., temperature, catalyst selection) to optimize yield and purity. Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) for atomic connectivity and stereochemistry analysis.
- Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) to identify functional groups (e.g., ester carbonyl peaks at ~1740 cm⁻¹).
Refer to analogous menthol derivatives (e.g., Coolact 38D, Coolact P) for methodological precedents .
Advanced Research Question: How does the stereochemical configuration of this compound influence its binding affinity to TRPM8 ion channels?
Methodological Answer:
To investigate stereochemistry-activity relationships:
Molecular Docking Simulations : Compare enantiomers/diastereomers of this compound with TRPM8 receptor models (e.g., using AutoDock Vina).
In Vitro Calcium Imaging : Measure intracellular Ca²⁺ flux in TRPM8-expressing cells (e.g., HEK293) under exposure to stereoisomers.
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Contradictions in binding data may arise from solvent polarity or membrane permeability variations; control for these variables using standardized buffers and vehicle formulations .
Basic Research Question: What experimental protocols are recommended for assessing this compound’s cooling efficacy in vitro?
Methodological Answer:
A standardized in vitro efficacy assay involves:
- Cell-Based Models : TRPM8-transfected cells exposed to this compound at logarithmic concentrations (1 μM–1 mM).
- Dose-Response Curves : Calculate EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Positive Controls : Compare with menthol or icilin.
Ensure replicates (n ≥ 3) and blinded data analysis to minimize bias. For conflicting results, validate assay conditions (e.g., pH, temperature) and receptor expression levels .
Advanced Research Question: How can researchers resolve discrepancies in this compound’s cooling efficacy between in vitro and in vivo models?
Methodological Answer:
Discrepancies may stem from pharmacokinetic factors (e.g., metabolism, bioavailability). Address this via:
Pharmacokinetic Profiling : Measure plasma/tissue concentrations of this compound in animal models (e.g., LC-MS/MS).
Ex Vivo Receptor Activation : Compare TRPM8 activity in isolated tissues (e.g., skin biopsies) post-administration.
Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., species-specific receptor isoforms). Use mixed-effects models to account for heterogeneity .
Basic Research Question: What are the best practices for designing a comparative study of this compound and other cooling agents?
Methodological Answer:
Controlled Variables : Standardize solvent (e.g., ethanol/PBS), concentration ranges, and application methods (topical vs. systemic).
Benchmarking : Include structurally diverse agents (e.g., WS-3, Frescolat) as comparators.
Multimodal Evaluation : Combine sensory panels (human trials) with mechanistic assays (e.g., TRPM8 activation).
For statistical rigor, employ ANOVA with post-hoc Tukey tests to differentiate efficacy .
Advanced Research Question: What methodologies are used to assess this compound’s stability under varying environmental conditions?
Methodological Answer:
Conduct accelerated stability studies :
- Thermal Stress : Store this compound at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photolytic Testing : Expose to UV light (ICH Q1B guidelines) and quantify photoproducts.
- Oxidative Stability : Use radical initiators (e.g., AIBN) to simulate long-term oxidation.
Data interpretation should align with Arrhenius kinetics for shelf-life extrapolation .
Advanced Research Question: How can researchers elucidate this compound’s selectivity profile across thermoTRP channels (e.g., TRPA1, TRPV1)?
Methodological Answer:
High-Throughput Screening : Utilize FLIPR assays on cells expressing TRPV1, TRPA1, or TRPM2.
Knockout Models : Compare wild-type and TRP-channel-knockout animals in behavioral assays (e.g., cold plate test).
Computational Predictions : Use homology modeling to predict off-target interactions.
Contradictory selectivity data may require orthogonal validation (e.g., patch-clamp electrophysiology) .
Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
